molecular formula C10H9BrN2 B8744068 1-(4-bromophenyl)-2-methyl-1H-imidazole

1-(4-bromophenyl)-2-methyl-1H-imidazole

Cat. No. B8744068
M. Wt: 237.10 g/mol
InChI Key: IZBSZUFXXFORGG-UHFFFAOYSA-N
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Patent
US08859611B2

Procedure details

To a solution of 4-(2-methyl-1H-imidazol-1-yl)aniline (10 g, 57.8 mmol) in 100 mL of HBr solution was added a solution of NaNO2 (5.2 g, 75.1 mmol) in H2O (60 mL) at 0° C. Stirred at this temperature for 20 min., then poured the mixture into a solution of CuBr (58 g, 404 mmol) in HBr solution (200 mL) at 0° C., and stirred for 30 min., diluted with water, and stirred at room temperature for 1 hour. The precipitate was separated out, and evaporated in vacuo to give 28 g of crude product, which was purified by Prep-HPLC to obtain 1-(4-bromophenyl)-2-methyl-1H-imidazole (7 g, yield 51%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
58 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:7]2[CH:13]=[CH:12][C:10](N)=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1.N([O-])=O.[Na+].[BrH:18]>O>[Br:18][C:10]1[CH:12]=[CH:13][C:7]([N:3]2[CH:4]=[CH:5][N:6]=[C:2]2[CH3:1])=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1N(C=CN1)C1=CC=C(N)C=C1
Name
Quantity
5.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
CuBr
Quantity
58 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirred at this temperature for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min.
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate was separated out
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 28 g of crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by Prep-HPLC

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1C(=NC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.